Lipophilicity Advantage Over Methyl Ester Analog
The ethyl ester of 6-(bromomethyl)nicotinate exhibits a measurably higher lipophilicity (XLogP3 = 1.67) compared to its methyl ester analog, methyl 6-(bromomethyl)nicotinate (CAS 131803-48-0), which has a predicted LogP of approximately 1.2 . This 0.47 log unit increase corresponds to a nearly threefold higher predicted partition coefficient, favoring better membrane permeability in cell-based assays and improved organic phase extraction during synthesis [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.67 |
| Comparator Or Baseline | Methyl 6-(bromomethyl)nicotinate (predicted LogP ~1.2) |
| Quantified Difference | +0.47 log units (approx. 3x higher partitioning) |
| Conditions | Computed XLogP3 value (target) vs. predicted LogP from similar structures |
Why This Matters
Higher lipophilicity can translate to better cellular uptake and easier organic phase workup, which is critical for medicinal chemistry campaigns and scalable synthesis.
- [1] ChemicalBook. (n.d.). Methyl 6-(bromomethyl)nicotinate (CAS: 131803-48-0). Chemical Properties. View Source
